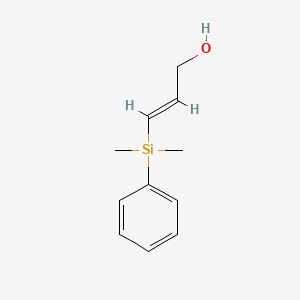
2-Propen-1-ol, 3-(dimethylphenylsilyl)-, (2E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propen-1-ol, 3-(dimethylphenylsilyl)-, (2E)- is an organosilicon compound with a unique structure that includes a vinyl group and a dimethylphenylsilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-ol, 3-(dimethylphenylsilyl)-, (2E)- typically involves the reaction of a vinylsilane precursor with an appropriate alcohol under specific conditions. One common method includes the hydrosilylation of an alkyne with a dimethylphenylsilane in the presence of a catalyst such as platinum or rhodium . The reaction conditions often require a controlled temperature and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propen-1-ol, 3-(dimethylphenylsilyl)-, (2E)- undergoes various types of chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Saturated alcohols.
Substitution: Various substituted organosilicon compounds.
Applications De Recherche Scientifique
2-Propen-1-ol, 3-(dimethylphenylsilyl)-, (2E)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of 2-Propen-1-ol, 3-(dimethylphenylsilyl)-, (2E)- involves its interaction with various molecular targets and pathways. The vinyl group can participate in polymerization reactions, while the silyl group can enhance the stability and reactivity of the compound. The exact molecular targets and pathways depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Propen-1-ol, 3-phenyl-: Similar structure but with a phenyl group instead of a dimethylphenylsilyl group.
Cinnamyl alcohol: Contains a phenyl group and is used in fragrance and flavor industries.
Uniqueness
2-Propen-1-ol, 3-(dimethylphenylsilyl)-, (2E)- is unique due to the presence of the dimethylphenylsilyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications where stability and reactivity are crucial.
Propriétés
Formule moléculaire |
C11H16OSi |
|---|---|
Poids moléculaire |
192.33 g/mol |
Nom IUPAC |
(E)-3-[dimethyl(phenyl)silyl]prop-2-en-1-ol |
InChI |
InChI=1S/C11H16OSi/c1-13(2,10-6-9-12)11-7-4-3-5-8-11/h3-8,10,12H,9H2,1-2H3/b10-6+ |
Clé InChI |
FVNKRUNEJXXMHC-UXBLZVDNSA-N |
SMILES isomérique |
C[Si](C)(/C=C/CO)C1=CC=CC=C1 |
SMILES canonique |
C[Si](C)(C=CCO)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(5-fluoro-2-hydroxyphenyl)-4-(2-fluorophenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14081979.png)
![Benzene, 4-[(2,2-dichloroethyl)sulfonyl]-1-methoxy-2-nitro-](/img/structure/B14081987.png)

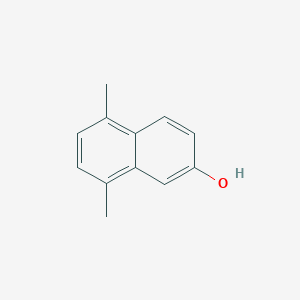


![2-[3-chloro-5-(trifluoromethyl)-1H-pyridin-2-ylidene]-2-cyanoethanedithioic acid](/img/structure/B14082033.png)
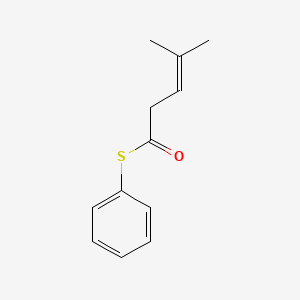
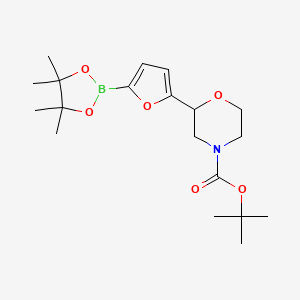
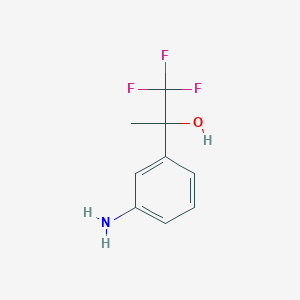
![N-[(2R,4aR,6S,7R,8R,8aS)-2-phenyl-6-phenylmethoxy-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B14082058.png)
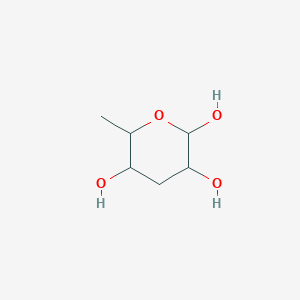
![2-[[2-[[2-[[2-[[4-Carboxy-2-[[3-hydroxy-2-(pyrrolidine-2-carbonylamino)butanoyl]amino]butanoyl]amino]-3-phenylpropyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]pentanedioic acid](/img/structure/B14082067.png)

